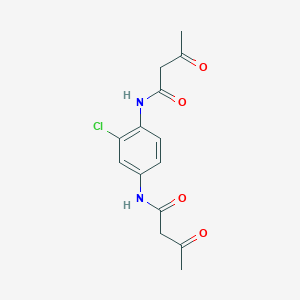
N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea is a compound that has gained significant attention in scientific research due to its unique properties. It is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea is not fully understood. However, it has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cell signaling pathways. This inhibition leads to the activation of various signaling pathways, including the JAK-STAT pathway, which regulates cell growth and differentiation.
Biochemical and Physiological Effects
Studies have shown that N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea has antitumor and antifungal effects. It has also been shown to inhibit the replication of the hepatitis C virus. In addition, it has been investigated for its potential immunomodulatory effects and as a treatment for autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea has several advantages for lab experiments, including its ability to inhibit protein tyrosine phosphatases and its potential therapeutic applications. However, its mechanism of action is not fully understood, and its toxicity and side effects need to be further investigated.
Future Directions
There are several future directions for the study of N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea. These include investigating its potential as a treatment for autoimmune diseases, understanding its mechanism of action, and exploring its potential as an antiviral agent. Additionally, further research is needed to determine its toxicity and side effects and to optimize its synthesis method to improve its yield and purity.
Conclusion
N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea is a compound that has gained significant attention in scientific research due to its unique properties. It has potential therapeutic applications, including as an antitumor, antifungal, and antiviral agent, and has been investigated for its ability to inhibit protein tyrosine phosphatases. While its mechanism of action is not fully understood, there are several future directions for its study, including investigating its potential as a treatment for autoimmune diseases and optimizing its synthesis method.
Synthesis Methods
N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea can be synthesized using different methods, including the reaction of benzyl isothiocyanate with 4-chloro-2-methylaniline in the presence of a base or the reaction of 4-chloro-2-methylphenyl isothiocyanate with benzylamine. The reaction conditions and the purity of the starting materials affect the yield and purity of the final product.
Scientific Research Applications
N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea has been studied for its potential therapeutic applications, including as an antitumor, antifungal, and antiviral agent. It has also been investigated for its ability to inhibit protein tyrosine phosphatases and as a potential treatment for autoimmune diseases.
properties
IUPAC Name |
1-benzyl-3-(4-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-11-9-13(16)7-8-14(11)18-15(19)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOVRSCDXFZOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-chloro-2-methylphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-benzyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5728160.png)


![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)
![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5728207.png)

![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)
